molecular formula C30H27F2N5O3S B14929816 7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14929816
M. Wt: 575.6 g/mol
InChI Key: XMPQTSAMGLHTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, a mesitylamino sulfonyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents .

Scientific Research Applications

7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its difluoromethyl group and mesitylamino sulfonyl group contribute to its distinct chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C30H27F2N5O3S

Molecular Weight

575.6 g/mol

IUPAC Name

7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C30H27F2N5O3S/c1-17-5-7-21(8-6-17)25-15-26(28(31)32)37-29(35-25)24(16-33-37)30(38)34-22-9-11-23(12-10-22)41(39,40)36-27-19(3)13-18(2)14-20(27)4/h5-16,28,36H,1-4H3,(H,34,38)

InChI Key

XMPQTSAMGLHTPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C=C(C=C5C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.